Application: 1-Benzyl-4-hydroxypiperidine-4-carboxamide is used as a reactant in the synthesis of various compounds.
Methods of Application: The specific methods of application can vary depending on the desired end product.
1-Benzyl-4-hydroxypiperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The structure includes a benzyl group and a hydroxyl group at the 4-position of the piperidine ring, along with a carboxamide functional group at the 4-position. This unique configuration contributes to its distinct physical and chemical properties, such as its crystalline form, which appears as a white to yellow powder .
These reactions allow for the modification of the compound's structure, potentially leading to new derivatives with varied biological activities.
1-Benzyl-4-hydroxypiperidine-4-carboxamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as:
The synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxamide typically involves several steps:
These methods highlight the versatility and complexity involved in synthesizing this compound .
1-Benzyl-4-hydroxypiperidine-4-carboxamide has diverse applications across various fields:
Research on 1-benzyl-4-hydroxypiperidine-4-carboxamide includes interaction studies with various biological targets:
Such studies are essential for assessing the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 1-benzyl-4-hydroxypiperidine-4-carboxamide, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzylpiperidin-4-one | Piperidine ring with a ketone | Potentially different reactivity due to carbonyl |
| N-Benzylpiperidin-4-carboxylic acid | Contains a carboxylic acid instead of amide | Different biological activity profile |
| 1-(Phenethyl)piperidin-4-ol | Phenethyl instead of benzyl | May exhibit different receptor selectivity |
These compounds highlight variations in functional groups that can significantly affect their biological activities and applications .
1-Benzyl-4-hydroxypiperidine-4-carboxamide (CAS: 27771-25-1) emerged as a compound of interest in the early 21st century, with synthetic methodologies first reported in patent literature. A 2011 Chinese patent (CN102442937A) described its preparation via hydrocyanic acid addition to 1-benzyl-4-piperidone under basic conditions, followed by sequential reactions with aniline and sulfuric acid hydrolysis. Subsequent refinements, such as the 2020 method outlined in CN111484444A, optimized synthetic pathways using 4-piperidinecarboxylic acid as a starting material, highlighting its role as a versatile intermediate. These developments positioned the compound as a valuable building block in medicinal chemistry, particularly for nitrogen-containing heterocycles.
As a disubstituted piperidine derivative, this compound occupies a strategic niche in heterocyclic chemistry. Its structure combines:
Comparative analysis with related compounds reveals distinct properties:
This structural diversity underscores the compound's unique reactivity profile within piperidine-based systems.
Systematic IUPAC Name: 1-Benzyl-4-hydroxypiperidine-4-carboxamide
Alternative Designations:
Structural identifiers:
Classified as:
The compound's synthetic utility stems from three reactive centers:
Key applications include:
Recent advances demonstrate its use in palladium-catalyzed C–H functionalization for indole synthesis, showcasing versatility in transition metal-mediated transformations.
Physical Characteristics:
| Property | Value | Source |
|---|---|---|
| Melting Point | 178-180°C | |
| Molecular Weight | 234.29 g/mol | |
| Boiling Point | Not reported | - |
| LogP (Predicted) | 1.32 ± 0.35 |
Spectroscopic Data:
| Technique | Key Signals | |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.32 (m, 5H, ArH), 4.21 (s, 1H, OH), 3.52 (s, 2H, NCH₂Ph) | |
| IR (KBr) | 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide) |
1-Benzyl-4-hydroxypiperidine-4-carboxamide represents a heterocyclic organic compound with the molecular formula C₁₃H₁₈N₂O₂ [1] [2]. The compound is characterized by a molecular weight of 234.29 grams per mole, establishing its position within the medium molecular weight range for pharmaceutical intermediates [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 27771-25-1, providing a unique identifier for chemical databases and regulatory documentation [1] [2] [3].
The melting point of 1-Benzyl-4-hydroxypiperidine-4-carboxamide has been determined experimentally to range between 178-180 degrees Celsius, indicating substantial intermolecular interactions that stabilize the crystalline structure [4]. This relatively high melting point suggests the presence of extensive hydrogen bonding networks within the solid state, consistent with the hydroxyl and carboxamide functional groups present in the molecule [4] [5].
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 | g/mol |
| CAS Registry Number | 27771-25-1 | - |
| Melting Point | 178-180 | °C |
| Exact Mass | 234.136827821 | Da |
| Topological Polar Surface Area | 66.6 | Ų |
The exact mass of 234.136827821 daltons provides precise identification capabilities for mass spectrometric analysis [2]. The topological polar surface area of 66.6 square angstroms indicates moderate polarity, reflecting the balance between the hydrophobic benzyl group and the hydrophilic hydroxyl and carboxamide functionalities [2]. The compound exhibits three rotatable bonds, contributing to conformational flexibility around the benzyl substituent and the carboxamide group [2].
The piperidine ring system in 1-Benzyl-4-hydroxypiperidine-4-carboxamide adopts a six-membered saturated heterocyclic structure containing one nitrogen atom [6] [7]. This ring system demonstrates remarkable conformational stability, predominantly existing in the chair conformation analogous to cyclohexane [6] [7]. The nitrogen atom within the piperidine ring maintains tetrahedral geometry with sp³ hybridization, accommodating both bonding electrons and a lone pair [8] [9].
The chair conformation of piperidine exhibits two distinct orientations: equatorial and axial positions for the nitrogen-hydrogen bond [7] [10]. In the neutral ground state, the equatorial conformation demonstrates greater thermodynamic stability by approximately 0.72 kilocalories per mole compared to the axial orientation [7] [11]. This preference arises from reduced steric interactions and optimal orbital overlap in the equatorial position [11] [10].
The nitrogen atom's pyramidal geometry results from the presence of the lone pair electrons, which occupy one of the tetrahedral positions [8] [9]. The carbon-nitrogen bond distance throughout the piperidine ring measures approximately 1.47 angstroms, consistent with typical aliphatic amine bond lengths [8]. The presence of the quaternary carbon at the 4-position significantly influences the ring's conformational behavior, restricting certain ring-flipping motions compared to unsubstituted piperidine [12] [13].
The benzyl substituent, systematically named phenylmethyl group, consists of a phenyl ring connected to the piperidine nitrogen through a methylene bridge [14] [3]. This aromatic system exhibits characteristic benzene ring properties, including delocalized π-electron density and planar geometry [14]. The phenyl group maintains a hexagonal structure with carbon-carbon bond lengths of approximately 1.39 angstroms, typical of aromatic systems [14].
The methylene linker connecting the phenyl ring to the piperidine nitrogen provides rotational freedom around the carbon-nitrogen bond [15]. This rotational flexibility allows the benzyl group to adopt various conformational arrangements relative to the piperidine ring [15]. Computational studies suggest that gauche conformations between the phenyl ring and adjacent alkyl groups are generally more stable than anti conformations due to favorable CH-π interactions [15].
The benzyl substituent significantly influences the electronic properties of the piperidine nitrogen through both inductive and resonance effects [14]. The phenyl ring acts as a weak electron-withdrawing group, reducing the basicity of the nitrogen atom compared to simple alkyl-substituted piperidines [16]. This electronic modulation affects the hydrogen bonding capabilities and conformational preferences of the entire molecule [14] [15].
The hydroxyl group in 1-Benzyl-4-hydroxypiperidine-4-carboxamide occupies a position at the 4-carbon of the piperidine ring, creating a quaternary carbon center [1] [3]. This tertiary alcohol configuration exhibits significant steric hindrance due to the presence of three other substituents on the same carbon atom [17] [18]. The carbon-oxygen bond length measures approximately 1.43 angstroms, consistent with standard tertiary alcohol structures [19].
The hydroxyl group demonstrates considerable hydrogen bonding potential, serving as both a hydrogen bond donor and acceptor [5] [20]. The oxygen atom contains two lone pairs of electrons, enabling coordination with hydrogen bond acceptors, while the hydroxyl hydrogen can participate in hydrogen bonding with electron-rich sites [21] [22]. This dual functionality creates extensive intermolecular hydrogen bonding networks in the solid state [20] [23].
The quaternary carbon bearing the hydroxyl group restricts conformational mobility around this center, influencing the overall molecular flexibility [17] [18]. The tetrahedral geometry around this carbon results in specific spatial arrangements of the hydroxyl group relative to the carboxamide and piperidine ring substituents [19]. This geometric constraint plays a crucial role in determining the molecule's hydrogen bonding patterns and crystal packing arrangements [20] [23].
The carboxamide functional group in 1-Benzyl-4-hydroxypiperidine-4-carboxamide features the characteristic C=O-NH₂ arrangement [5] [24]. This primary amide structure exhibits planar geometry around the carbonyl carbon due to sp² hybridization and resonance stabilization [24] [16]. The carbon-oxygen double bond measures approximately 1.23 angstroms, while the carbon-nitrogen bond exhibits partial double bond character with a length of about 1.33 angstroms [5] [25].
The amide bond demonstrates restricted rotation due to resonance between the nitrogen lone pair and the carbonyl π-system [16] [26]. This resonance interaction creates partial double bond character in the carbon-nitrogen bond, resulting in a rotational energy barrier of approximately 15-20 kilocalories per mole [26]. The planar arrangement of the amide group influences the overall molecular geometry and hydrogen bonding capabilities [5] [25].
The carboxamide group exhibits extensive hydrogen bonding potential through multiple sites [5] [27]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the two amide hydrogens function as moderate hydrogen bond donors [5] [28]. This multifunctional hydrogen bonding capability leads to complex intermolecular interaction patterns in both solution and solid states [5] [29]. The amide group's electronic properties also influence the adjacent quaternary carbon's reactivity and stability [24] [25].
1-Benzyl-4-hydroxypiperidine-4-carboxamide presents a unique stereochemical profile characterized by the absence of traditional chiral centers [2]. The molecule exhibits no defined atom stereocenters or bond stereocenters, as confirmed by computational analysis [2]. This achiral nature results from the quaternary carbon at the 4-position bearing two identical hydrogen-containing groups through the piperidine ring connectivity [2].
The nitrogen atom within the piperidine ring, while potentially exhibiting pyramidal inversion, does not contribute to molecular chirality due to rapid equilibration between inversion states [8]. The inversion barrier for tertiary amines typically ranges from 5-7 kilocalories per mole, allowing rapid interconversion at room temperature [8]. This dynamic behavior eliminates any potential stereochemical contributions from the nitrogen center [8].
The quaternary carbon center, despite bearing four different substituents when considering the ring connectivity, lacks classical chirality due to the symmetric nature of the piperidine ring structure [2]. The molecule's symmetry elements prevent the formation of enantiomeric pairs, resulting in a single stereoisomeric form [2]. This stereochemical simplicity facilitates synthetic approaches and eliminates concerns regarding enantiomeric purity in pharmaceutical applications [13].
The conformational landscape of 1-Benzyl-4-hydroxypiperidine-4-carboxamide encompasses multiple energy minima corresponding to different spatial arrangements of the flexible components [12] [11]. The piperidine ring system predominantly adopts chair conformations, with the nitrogen substituent preference influenced by electronic and steric factors [12] [11]. The equatorial orientation of the benzyl group represents the thermodynamically favored arrangement, minimizing steric interactions with the ring substituents [7] [10].
Rotational barriers around the benzyl carbon-nitrogen bond typically range from 2-4 kilocalories per mole, permitting facile rotation at ambient temperatures [26] [15]. The phenyl ring can adopt multiple orientations relative to the piperidine system, with gauche arrangements generally preferred over anti conformations due to stabilizing CH-π interactions [15]. These interactions involve the phenyl π-system with adjacent methylene hydrogens, contributing 1-2 kilocalories per mole to conformational stability [15].
The carboxamide group exhibits restricted rotation around the carbon-nitrogen bond due to amide resonance [16] [26]. The rotational barrier measures approximately 15-20 kilocalories per mole, effectively freezing the amide geometry at room temperature [26]. This conformational rigidity influences the overall molecular shape and hydrogen bonding patterns [5] [26]. The hydroxyl group rotation around the carbon-oxygen bond encounters minimal barriers of 1-3 kilocalories per mole, allowing for hydrogen bonding optimization [21] [20].
| Rotational Bond | Energy Barrier | Temperature Dependence |
|---|---|---|
| Benzyl C-N | 2-4 kcal/mol | Rapid rotation at RT |
| Carboxamide C-N | 15-20 kcal/mol | Restricted at RT |
| Hydroxyl C-O | 1-3 kcal/mol | Free rotation at RT |
| Piperidine Ring Flip | 8-12 kcal/mol | Moderate exchange |
1-Benzyl-4-hydroxypiperidine-4-carboxamide exhibits extensive hydrogen bonding capabilities through multiple functional groups [5] [21]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, with the oxygen lone pairs coordinating to hydrogen bond donors while the hydroxyl hydrogen participates in hydrogen bonding with electron-rich acceptor sites [21] [20]. The hydrogen bond donor strength of the tertiary alcohol measures moderately strong, with typical bond energies ranging from 3-6 kilocalories per mole [21] [22].
The carboxamide functional group contributes significantly to the hydrogen bonding network through dual functionality [5] [28]. The carbonyl oxygen acts as a strong hydrogen bond acceptor, capable of forming bonds with energies of 4-8 kilocalories per mole [5] [29]. The primary amide hydrogens function as moderate hydrogen bond donors, typically forming bonds with energies of 2-5 kilocalories per mole [5] [28]. This combination creates potential for multiple hydrogen bonding interactions per molecule [5] [27].
Intramolecular hydrogen bonding between the hydroxyl group and the carboxamide carbonyl oxygen may occur when conformational arrangements permit optimal geometry [28] [29]. Such interactions would form five-membered ring structures with hydrogen bond energies of 2-4 kilocalories per mole [28]. These intramolecular interactions influence molecular conformation and may compete with intermolecular hydrogen bonding in solution and solid states [28] [29].
The tertiary nitrogen within the piperidine ring maintains weak hydrogen bonding acceptor properties due to the lone pair electrons [21] [22]. However, the electron-withdrawing effect of the benzyl substituent reduces the basicity and hydrogen bonding strength compared to simple aliphatic amines [8]. The overall hydrogen bonding network contributes to the compound's relatively high melting point and influences its solubility characteristics in polar and hydrogen bonding solvents [21] [20].
| Hydrogen Bond Type | Donor/Acceptor | Energy Range |
|---|---|---|
| Hydroxyl O-H...O | OH donor | 3-6 kcal/mol |
| Amide N-H...O | NH donor | 2-5 kcal/mol |
| Carbonyl O...H | O acceptor | 4-8 kcal/mol |
| Amine N...H | N acceptor | 1-3 kcal/mol |
1-Benzyl-4-hydroxypiperidine-4-carboxamide exists as a crystalline solid under ambient conditions [1]. The compound presents as a white to light yellow powder or crystalline material, indicating good purity and stability in the solid state [2]. Commercial suppliers describe the material as having a crystalline morphology, with the crystalline nature contributing to its thermal stability and consistent melting point characteristics [1].
The solid-state appearance is consistent with the molecular structure, which allows for intermolecular hydrogen bonding through the hydroxyl and carboxamide functional groups. These interactions contribute to the formation of a stable crystalline lattice, as evidenced by the well-defined melting point range of 178-180°C [1].
The compound demonstrates favorable solubility characteristics across multiple organic solvents, reflecting its balanced hydrophilic-lipophilic nature. Solubility testing has confirmed that 1-benzyl-4-hydroxypiperidine-4-carboxamide is soluble in chloroform, dichloromethane, dimethyl sulfoxide, methanol, ethyl acetate, and acetone [4] [2].
This broad solubility profile is attributed to the molecular structure, which contains both polar functionalities (hydroxyl and carboxamide groups) and nonpolar regions (benzyl group and piperidine ring). The hydroxyl group at the 4-position of the piperidine ring enhances hydrogen bonding interactions with protic solvents, while the benzyl substituent provides compatibility with aprotic organic solvents [4].
For optimal dissolution, suppliers recommend warming the sample to 37°C and utilizing ultrasonic agitation to achieve complete dissolution [4]. The compound's solubility in polar aprotic solvents like dimethyl sulfoxide makes it suitable for various analytical and synthetic applications.
The acid-base properties of 1-benzyl-4-hydroxypiperidine-4-carboxamide are governed by the piperidine nitrogen atom and the carboxamide functionality. The predicted pKa value for the compound is 14.87 ± 0.20, which is consistent with the basic nature of the piperidine nitrogen [5]. This pKa value indicates that the compound exists predominantly in its neutral form under physiological pH conditions.
The tertiary nitrogen atom in the piperidine ring can accept a proton to form the corresponding ammonium ion, while the carboxamide group remains largely neutral under normal aqueous conditions. The presence of the benzyl substituent on the nitrogen atom provides steric hindrance that may slightly reduce the basicity compared to unsubstituted piperidine derivatives [6].
The hydroxyl group at the 4-position contributes to the overall polarity of the molecule but does not significantly alter the acid-base behavior under normal conditions. The compound's acid-base characteristics are important for understanding its behavior in biological systems and its potential interactions with other molecules [5].
The partition coefficient of 1-benzyl-4-hydroxypiperidine-4-carboxamide has been predicted to be 1.32 ± 0.35 (LogP) . This moderate LogP value indicates a balanced distribution between hydrophilic and lipophilic properties, suggesting potential for both aqueous solubility and membrane permeability.
The LogP value is influenced by several structural features: the benzyl group contributes to lipophilicity, while the hydroxyl and carboxamide groups enhance hydrophilicity. The piperidine ring provides a moderate contribution to the overall polarity of the molecule [5]. This balanced partition coefficient suggests that the compound may exhibit favorable pharmacokinetic properties if developed for therapeutic applications.
The topological polar surface area of 66.6 Ų further supports the moderate polarity assessment, as this value falls within the range typically associated with compounds having reasonable bioavailability characteristics [5].
1-Benzyl-4-hydroxypiperidine-4-carboxamide exhibits good thermal stability, with a melting point ranging from 178-180°C [1]. This relatively high melting point indicates strong intermolecular forces in the crystalline state, likely due to hydrogen bonding networks formed by the hydroxyl and carboxamide functional groups.
The sharp melting point range suggests high purity and good crystalline order in the solid state. The compound's thermal stability is adequate for normal handling and storage conditions, with degradation occurring only at elevated temperatures well above the melting point [7].
Storage recommendations include maintaining the compound in a cool, dry environment, preferably below 15°C, and protecting it from moisture due to its hygroscopic nature [2]. The thermal stability profile makes the compound suitable for various analytical techniques that require heating, such as differential scanning calorimetry and thermogravimetric analysis.
While specific crystallographic data for 1-benzyl-4-hydroxypiperidine-4-carboxamide is not available in the literature, related benzyl-piperidine compounds provide insights into the likely structural characteristics. Similar compounds in this family typically crystallize in common space groups with hydrogen bonding networks stabilizing the crystal structure [8].
The molecular structure suggests that the piperidine ring adopts a chair conformation in the solid state, with the benzyl group preferentially occupying an equatorial position to minimize steric interactions [9]. The hydroxyl group at the 4-position and the carboxamide functionality can participate in intermolecular hydrogen bonding, contributing to crystal stability.
Based on structural analogy with related compounds, the crystal packing likely involves hydrogen bonding between the hydroxyl groups and carboxamide functionalities of adjacent molecules, forming extended networks that stabilize the crystalline structure [8]. The benzyl groups may engage in π-π stacking interactions, further contributing to the overall crystal stability.